1H-Pyrrole-2-carboxylic acid, 1-[2-(carboxymethyl)-6-ethylphenyl]-
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Overview
Description
1H-Pyrrole-2-carboxylic acid, 1-[2-(carboxymethyl)-6-ethylphenyl]- is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-[2-(carboxymethyl)-6-ethylphenyl]- can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles .
Industrial Production Methods
Industrial production of pyrrole derivatives often employs metal-catalyzed reactions. For example, a manganese complex can catalyze the conversion of primary diols and amines to 2,5-unsubstituted pyrroles in the absence of organic solvents . Additionally, aerobic oxidative coupling of diols and primary amines using a Cu/ABNO catalyst system can produce N-substituted pyrroles under mild conditions .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2-carboxylic acid, 1-[2-(carboxymethyl)-6-ethylphenyl]- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: N-substitution reactions can be carried out with alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids.
Common Reagents and Conditions
Oxidation: Copper(II) catalysts and air.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride in ionic liquids.
Major Products
The major products formed from these reactions include various substituted pyrroles, N-alkylpyrroles, and N-acylpyrroles .
Scientific Research Applications
1H-Pyrrole-2-carboxylic acid, 1-[2-(carboxymethyl)-6-ethylphenyl]- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-[2-(carboxymethyl)-6-ethylphenyl]- involves its interaction with specific molecular targets and pathways. The compound can participate in various biochemical reactions, including enzyme inhibition and receptor binding. Its carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2-carboxylic acid: A simpler pyrrole derivative with similar structural features.
1-Methylpyrrole-2-carboxylic acid: A methyl-substituted pyrrole derivative.
1H-Pyrrole-2-carboxamide: A pyrrole derivative with an amide functional group.
Uniqueness
1H-Pyrrole-2-carboxylic acid, 1-[2-(carboxymethyl)-6-ethylphenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylphenyl substitution enhances its potential for various applications, making it a valuable compound in research and industry .
Properties
CAS No. |
918667-54-6 |
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Molecular Formula |
C15H15NO4 |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
1-[2-(carboxymethyl)-6-ethylphenyl]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C15H15NO4/c1-2-10-5-3-6-11(9-13(17)18)14(10)16-8-4-7-12(16)15(19)20/h3-8H,2,9H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
QEUUYHMFDUHFJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC(=O)O)N2C=CC=C2C(=O)O |
Origin of Product |
United States |
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